molecular formula C13H12BrNO2S B2928415 4-Bromo-N-(2-methylphenyl)benzenesulfonamide CAS No. 7455-02-9

4-Bromo-N-(2-methylphenyl)benzenesulfonamide

Cat. No.: B2928415
CAS No.: 7455-02-9
M. Wt: 326.21
InChI Key: LXYIGOWLNMDTGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-N-(2-methylphenyl)benzenesulfonamide is an organic compound with the molecular formula C13H12BrNO2S and a molecular weight of 326.214 g/mol It is a sulfonamide derivative, which means it contains a sulfonamide functional group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(2-methylphenyl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 2-methylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(2-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-N-(2-methylphenyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-N-(2-methylphenyl)benzenesulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The sulfonamide group can mimic natural substrates, allowing the compound to bind to active sites of enzymes, thereby inhibiting their activity. Additionally, the bromine atom can participate in halogen bonding, further influencing the compound’s interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-N-(2-methylphenyl)benzenesulfonamide is unique due to the presence of both a bromine atom and a sulfonamide group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research, making it a valuable compound for further study .

Properties

IUPAC Name

4-bromo-N-(2-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2S/c1-10-4-2-3-5-13(10)15-18(16,17)12-8-6-11(14)7-9-12/h2-9,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYIGOWLNMDTGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound is analogously synthesized as described for 1-(4-bromo-benzenesulfonyl)-azetidine (compound C3) from 1.28 g of 4-bromo-benzenesulfonyl chloride, 643 mg of commercially available o-toluidine in 20 ml of dichloromethane and 10 ml of K2CO3 solution. Purification by chromatography on flash silica gel (eluent: neat dichloromethane) affords 830 mg of the title compound as colorless, amorphous solid of m.p. 114° C. GC-MS: 327.0 (MH+). TLC: Rf=0.58 (neat dichloromethane).
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